Chemoselective Reactivity: 4-Bromo vs. 4-Chloro in Palladium-Catalyzed Cross-Coupling
The 4-bromo substituent on the isochroman-1-one scaffold provides a distinct advantage in synthetic applications compared to a 4-chloro substituent. This is due to the lower bond dissociation energy of the C-Br bond, allowing it to participate more readily in oxidative addition with palladium catalysts, a key step in cross-coupling reactions [1]. This chemoselective advantage has been demonstrated in a one-pot borylation/Suzuki-Miyaura reaction, where the 4-bromochromanone lactone was successfully used as a substrate to construct complex dimeric natural products [1].
| Evidence Dimension | Reactivity in Pd-catalyzed cross-coupling |
|---|---|
| Target Compound Data | Participates in one-pot borylation/Suzuki-Miyaura reaction |
| Comparator Or Baseline | 4-Chloroisochroman-1-one (and other 4-halo analogs) |
| Quantified Difference | Not directly quantified, but C-Br bond is significantly more reactive than C-Cl bond in oxidative addition to Pd(0), enabling chemoselective reactions |
| Conditions | Suzuki-Miyaura cross-coupling conditions |
Why This Matters
This chemoselectivity is critical for synthetic planning, allowing for the selective functionalization of the 4-position in the presence of other potentially reactive groups, which is not possible with a less reactive chloro analog.
- [1] Valdomir, G., Senthilkumar, S., Ganapathy, D., Zhang, Y., & Tietze, L. F. (2018). Enantioselective Total Synthesis of Chromanone Lactone Homo- and Heterodimers. Chemistry - An Asian Journal, 13(15), 1888–1891. View Source
